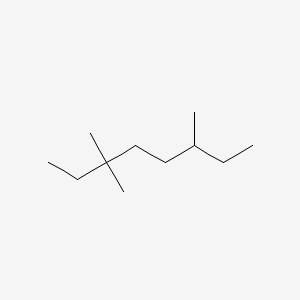
3,3,6-Trimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6-Trimethyloctane: is an organic compound with the molecular formula C₁₁H₂₄ and a molecular weight of 156.3083 g/mol . It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trimethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes or alkenes using catalysts such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄). The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, more useful ones. Catalysts such as zeolites are often used to enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: 3,3,6-Trimethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, for example, can be achieved using chlorine (Cl₂) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated alkanes.
Scientific Research Applications
3,3,6-Trimethyloctane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems and as a solvent for pharmaceutical compounds.
Industry: Utilized in the production of lubricants, fuels, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyloctane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects lipid membranes and can alter their fluidity and permeability. This can influence the function of membrane-bound proteins and enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
- 3,3-Dimethyloctane
- 3,6-Dimethyloctane
- 2,2,4-Trimethylpentane
Comparison: 3,3,6-Trimethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity
Properties
CAS No. |
62016-42-6 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,3,6-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-10(3)8-9-11(4,5)7-2/h10H,6-9H2,1-5H3 |
InChI Key |
CFESHXNQRRYSED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















